Enhanced Hydrogen Bond Donor/Acceptor Profile
The compound possesses 2 hydrogen bond donor (HBD) sites and 4 hydrogen bond acceptor (HBA) sites, significantly exceeding the 0 HBD and 2 HBA sites of the non-hydroxylated analog 1-phenyl-1H-1,2,3-triazole. This enhanced H-bond capacity is critical for target engagement in enzyme inhibition and for tuning pharmacokinetic properties such as solubility and permeability .
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD: 2; HBA: 4 |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole (no hydroxymethyl groups): HBD: 0; HBA: 2 |
| Quantified Difference | Increase of 2 HBD and 2 HBA sites |
| Conditions | Structural analysis based on molecular formula and functional group count |
Why This Matters
The additional H-bond capacity directly influences molecular recognition events and can be the deciding factor for procurement when a diol linker is required for synthetic elaboration or biological probe design.
